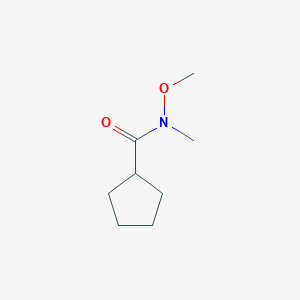

N-Methoxy-N-methylcyclopentanecarboxamide

Número de catálogo B067977

Peso molecular: 157.21 g/mol

Clave InChI: SHWIBMYQMRXLHI-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05607960

Procedure details

Oxalyl chloride (7.5 ml, 85 mmol) was added dropwise to a stirred solution of cyclopentanecarboxylic acid (4.56 g, 40 mmol) and dimethylformamide (2 drops) in dichloromethane (20 ml) under nitrogen at room temperature. After 2 hours, the reaction mixture was evaporated under reduced pressure and the residual oxalyl chloride removed azeotropically using dichloromethane. The resulting oil was dissolved in dichloromethane (50 ml) and N,O-dimethylhydroxylamine (4.3 g, 44 mmol) added portionwise to the stirred solution. The resulting mixture was cooled using an ice bath, pyridine (7.1 ml, 88 mmol) added, the cooling bath removed and stirring continued for 18 hours. The reaction mixture was then diluted with dichloromethane (50 ml), washed with 5% aqueous citric acid solution (×2) and saturated brine, dried (Na2SO4) and evaporated under reduced pressure. The residue was purified by chromatography on silica gel, eluting with a solvent gradient of methanol:dichloromethane (0:100 to 2:98), to furnish the required amide as an oil. Rf 0.50 (SS 18). Found: C,59.28; H,9.74; N,8.81. C8H15NO2 ; 0.25 H2O requires C,59.41; H,9.66; N,8.66%.

Name

Identifiers

|

REACTION_CXSMILES

|

C(Cl)(=O)C(Cl)=O.[CH:7]1([C:12]([OH:14])=O)[CH2:11][CH2:10][CH2:9][CH2:8]1.[CH3:15][NH:16][O:17][CH3:18].N1C=CC=CC=1>CN(C)C=O.ClCCl>[CH:7]1([C:12]([N:16]([CH3:15])[O:17][CH3:18])=[O:14])[CH2:11][CH2:10][CH2:9][CH2:8]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

7.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)Cl)(=O)Cl

|

|

Name

|

|

|

Quantity

|

4.56 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCC1)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C=O)C

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

4.3 g

|

|

Type

|

reactant

|

|

Smiles

|

CNOC

|

Step Three

|

Name

|

|

|

Quantity

|

7.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was evaporated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residual oxalyl chloride removed azeotropically using dichloromethane

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting oil was dissolved in dichloromethane (50 ml)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cooling bath removed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

continued for 18 hours

|

|

Duration

|

18 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was then diluted with dichloromethane (50 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 5% aqueous citric acid solution (×2) and saturated brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was purified by chromatography on silica gel

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with a solvent gradient of methanol:dichloromethane (0:100 to 2:98)

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |